molecular formula C27H27N3O2 B2954985 N,1-dibenzyl-N-butyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005305-95-2

N,1-dibenzyl-N-butyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2954985
CAS No.: 1005305-95-2
M. Wt: 425.532
InChI Key: AZEAHNUCSWMMSX-UHFFFAOYSA-N
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Description

N,1-Dibenzyl-N-butyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule featuring a bicyclic 1,8-naphthyridine core substituted with two benzyl groups (at N1 and N-positions) and a butyl chain at the N-position. The 2-oxo-1,2-dihydro moiety contributes to its planar, conjugated structure, which is critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N,1-dibenzyl-N-butyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-2-3-17-29(19-21-11-6-4-7-12-21)26(31)24-18-23-15-10-16-28-25(23)30(27(24)32)20-22-13-8-5-9-14-22/h4-16,18H,2-3,17,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEAHNUCSWMMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N,1-dibenzyl-N-butyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including its mechanisms of action, pharmacological properties, and therapeutic applications.

Chemical Structure and Properties

The compound belongs to the naphthyridine class and is characterized by a complex structure that includes a naphthyridine core with various substituents. Its molecular formula is C20H22N2O2C_{20}H_{22}N_{2}O_{2}, and it exhibits properties typical of naphthyridine derivatives, which are known for their diverse biological activities.

Research indicates that this compound may exert its effects through several mechanisms:

  • Topoisomerase Inhibition : Similar compounds in the naphthyridine family have been identified as inhibitors of topoisomerase I (Top1), an enzyme crucial for DNA replication and repair. Inhibition of Top1 can lead to cytotoxic effects in cancer cells .
  • Antiproliferative Activity : Studies have reported that related naphthyridine derivatives exhibit significant antiproliferative properties against various cancer cell lines. For instance, some derivatives showed IC50 values less than 10 nM against murine P388 leukemia and human Jurkat leukemia cell lines .
  • Cytotoxicity : The cytotoxic effects of these compounds are often assessed using in vitro assays, where they demonstrate potent activity against a range of cancer models. The mechanism may involve the induction of apoptosis or cell cycle arrest .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

CompoundTargetIC50 (μM)Notes
This compoundTopoisomerase I< 10Potent cytotoxicity observed
Related Naphthyridine DerivativeP388 Leukemia< 10Effective in vivo against tumors
Indenoisoquinoline AnalogTopoisomerase I0.5 - 5Comparable potency to camptothecin

Case Studies

Several case studies highlight the therapeutic potential of naphthyridine derivatives:

  • Cancer Treatment : In a study involving murine models, certain naphthyridine derivatives demonstrated significant tumor reduction when administered at doses as low as 3.9 mg/kg. These findings suggest a promising avenue for developing new anticancer therapies based on this chemical scaffold .
  • Mechanistic Insights : Research into the molecular interactions of these compounds has revealed that modifications at specific positions on the naphthyridine ring can enhance their inhibitory effects on Top1. This insight is crucial for designing more effective analogs with improved selectivity and potency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

The 1,8-naphthyridine-3-carboxamide scaffold is highly versatile, with modifications at the N1, N3, and C4/C6 positions dictating biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Key Functional Differences Biological Target/Activity Reference
N,1-Dibenzyl-N-butyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide N1: Benzyl; N3: Butyl; C3: Carboxamide Dual benzyl and butyl substitution enhances lipophilicity Not explicitly stated (Inferred: Enzyme/receptor modulation) N/A
JT11 (N-(4-methylcyclohexyl)-2-oxo-1-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide) N1: Pentyl; N3: 4-Methylcyclohexyl Bulky cyclohexyl group improves CB2 receptor selectivity Potent CB2 receptor agonist (Anti-inflammatory)
5j (N-(2,4-Difluorobenzyl)-1,4-dihydroxy-5-(hydroxymethyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide) N3: 2,4-Difluorobenzyl; C4/C5: Hydroxy/hydroxymethyl Polar hydroxy groups enhance solubility and integrase binding HIV-1 integrase inhibitor
5a3 (1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide) N1: 4-Chlorobenzyl; N3: 3-Chlorophenyl Halogenated aryl groups boost electron-withdrawing effects Anti-proliferative (Cancer cell lines)
4-Amino-N-[(2,4-difluorophenyl)methyl]-1-hydroxy-6-(6-hydroxyhexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide C4: Amino; C6: 6-Hydroxyhexyl Hydrophilic hexyl chain and amino group improve membrane permeability Undisclosed (Antiviral or anticancer)

Physicochemical Properties

  • Melting Points: Halogenated analogs (e.g., 5a3, mp > 300°C) have higher melting points than non-halogenated derivatives due to crystalline packing .
  • Spectral Data : Key IR peaks (C=O at 1650–1680 cm⁻¹) and NMR shifts (aromatic protons at δ 7–9 ppm) are consistent across analogs .

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